molecular formula C22H22F3N2O4PS B3041259 O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate CAS No. 263868-86-6

O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate

Cat. No.: B3041259
CAS No.: 263868-86-6
M. Wt: 498.5 g/mol
InChI Key: UIFRWMQWIBXWHT-UHFFFAOYSA-N
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Description

“O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate” is a chemical compound with the molecular formula C22H22F3N2O4PS .

Scientific Research Applications

Decomposition and Degradation Studies

  • Rapid Decomposition : The compound undergoes rapid cleavage and dephosphorylation reactions, which are crucial for understanding its degradation in the environment. This is demonstrated by the study on the rapid cleavage of similar organophosphates using oximes (Manfredi et al., 2016).

  • Photocatalytic Degradation : Organophosphates, including compounds similar to O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate, have been shown to decompose readily when illuminated in TiO2 suspensions. This process is significant for environmental remediation and understanding the pesticide's behavior in natural waters (Mak & Hung, 1992).

Soil Microbial Interaction

  • Impact on Soil Microbial Activities : Research indicates that organophosphorus insecticides, including structurally similar compounds, can impact microbial activities in soil, affecting soil fertility and microbial degradation of the insecticides (Tu, 1970).

Biological and Chemical Activity

  • Antifungal and Antimicrobial Properties : Some derivatives of thiophosphates exhibit strong antifungal effects and antimicrobial activities, making them potential candidates for pesticide development (Pandey et al., 2008).

  • Cholinesterase Inhibition : Certain thiophosphates have been evaluated for their cholinesterase inhibitory activity, which is a crucial parameter in understanding their biological impact and potential therapeutic applications (Vinšová et al., 2014).

Environmental Impact

  • Translocation and Persistence in the Environment : Studies have shown that organophosphates can translocate in the environment post-application, persisting on various surfaces and potentially impacting human exposure (Lewis et al., 2001).

  • Mineralization in Rhizosphere : Research indicates that the rhizosphere, due to the presence of root exudates, can be an especially favorable environment for the co-metabolic transformations and mineralization of similar organophosphate insecticides (Hsu & Bartha, 1979).

Properties

IUPAC Name

diethoxy-[6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N2O4PS/c1-4-28-32(33,29-5-2)31-21-19(30-18-13-9-12-17(14-18)22(23,24)25)15(3)26-20(27-21)16-10-7-6-8-11-16/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFRWMQWIBXWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate
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O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate
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O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate
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O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate
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O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate
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O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate

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